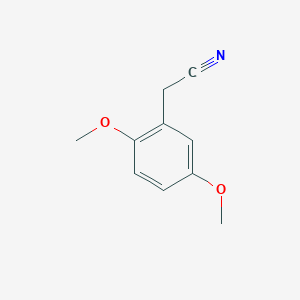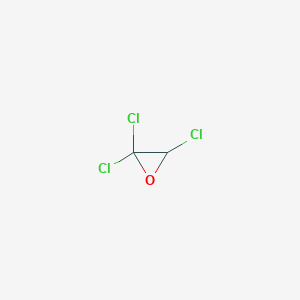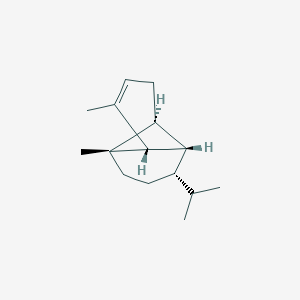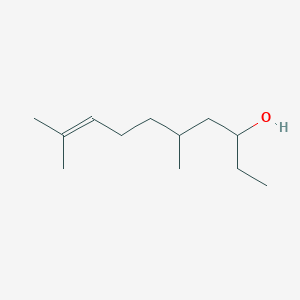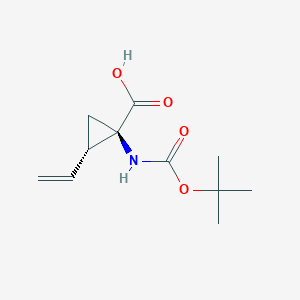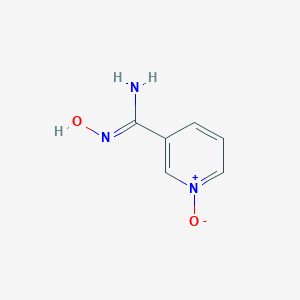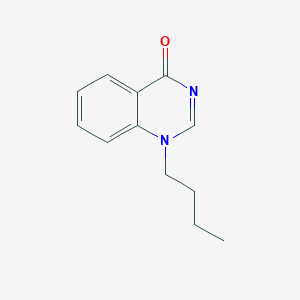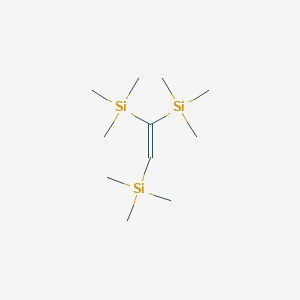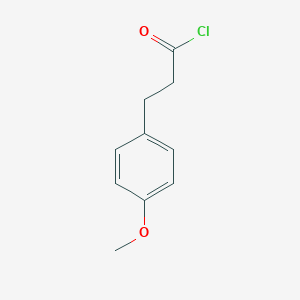
3-(4-甲氧基苯基)丙酰氯
描述
3-(4-Methoxyphenyl)propionyl chloride is an important raw material and intermediate used in pharmaceuticals, agrochemicals, and dyestuff . It is a significant compound in the field of organic chemistry.
Molecular Structure Analysis
The molecular formula of 3-(4-Methoxyphenyl)propionyl chloride is C10H11ClO2 . Its molecular weight is 198.65 g/mol . The IUPAC name for this compound is 3-(4-methoxyphenyl)propanoyl chloride . The SMILES representation is COC1=CC=C(CCC(Cl)=O)C=C1 .
Chemical Reactions Analysis
3-(4-Methoxyphenyl)propionyl chloride is an acyl chloride, and it reacts with water . It’s also air and moisture sensitive . Acyl chlorides are typically reactive and can participate in various reactions such as nucleophilic acyl substitution .
Physical And Chemical Properties Analysis
3-(4-Methoxyphenyl)propionyl chloride is a compound that reacts with water . It’s air and moisture sensitive, and it should be stored under dry inert gas away from oxidizing agents and moisture . It’s incompatible with bases .
科学研究应用
Pharmaceuticals
3-(4-Methoxyphenyl)propionyl chloride is a valuable intermediate in the pharmaceutical industry. It is utilized in the synthesis of various pharmacologically active compounds. Its acyl chloride group reacts readily with amines, alcohols, and other nucleophiles, making it a versatile building block for creating a wide range of medicinal agents .
Agrochemicals
In agrochemical research, this compound serves as a precursor for the synthesis of herbicides, pesticides, and fungicides. Its reactivity allows for the introduction of the methoxyphenyl propionyl moiety into molecules, which can impart desirable properties such as increased potency or selectivity in targeting pests .
Dyestuff Industry
The compound finds application in the dyestuff industry as an intermediate for the production of dyes and pigments. Its ability to undergo various organic reactions enables the creation of complex dye molecules with specific color properties .
Organic Synthesis
As an acylating agent, 3-(4-Methoxyphenyl)propionyl chloride is used in organic synthesis to introduce the methoxyphenyl propionyl group into other organic molecules. This can significantly alter the physical and chemical properties of the resulting compounds, such as solubility and reactivity .
Material Science
Researchers in material science may employ 3-(4-Methoxyphenyl)propionyl chloride to modify the surface properties of materials or to synthesize new polymeric materials with potential applications in various industries, including electronics, coatings, and adhesives .
Chemical Research
In chemical research, this compound is used as a standard or reference material in analytical studies. It can also be used to study reaction mechanisms and kinetics due to its well-defined reactivity profile .
Suzuki-Miyaura Coupling Reactions
This compound can be used in Suzuki-Miyaura coupling reactions, a type of cross-coupling reaction that forms carbon-carbon bonds. It can act as an electrophilic partner, reacting with boronic acids or their derivatives under palladium catalysis to form biaryl compounds .
Propionylation Reactions
It serves as a propionylation reagent in the synthesis of various organic intermediates. For example, it can be used to synthesize propiophenone derivatives, which are valuable in the development of new organic compounds with potential applications in different fields of chemistry .
安全和危害
This compound is considered hazardous. It causes severe skin burns and eye damage, and it may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye/face protection . It should be used only outdoors or in a well-ventilated area .
作用机制
Target of Action
3-(4-Methoxyphenyl)propionyl chloride is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .
Mode of Action
In the Suzuki–Miyaura coupling reaction, 3-(4-Methoxyphenyl)propionyl chloride interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by 3-(4-Methoxyphenyl)propionyl chloride . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this reaction include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
It’s known that the compound reacts with water . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties could be influenced by its reactivity and solubility.
Result of Action
The primary result of the action of 3-(4-Methoxyphenyl)propionyl chloride is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of complex organic compounds, which can be used in various applications, including pharmaceuticals, agrochemicals, and dyestuff .
Action Environment
The action of 3-(4-Methoxyphenyl)propionyl chloride is sensitive to environmental factors. It is air and moisture sensitive . It should be protected from humidity and water, and stored under dry inert gas away from oxidizing agents and moisture . It is also incompatible with bases . These factors can influence the compound’s action, efficacy, and stability.
属性
IUPAC Name |
3-(4-methoxyphenyl)propanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-3,5-6H,4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVJPHCAWYRYCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448790 | |
| Record name | 3-(4-Methoxyphenyl)propionyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)propionyl chloride | |
CAS RN |
15893-42-2 | |
| Record name | 3-(4-Methoxyphenyl)propionyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3-(4-Methoxyphenyl)propanoyl chloride in the synthesis of 6,8-Dimethoxy-3-[2-(4-methoxyphenyl)ethyl]isocoumarin?
A1: 3-(4-Methoxyphenyl)propanoyl chloride acts as an acylating agent in this synthesis []. It reacts with 5,7-dimethoxyhomophthalic acid through a condensation reaction, ultimately leading to the formation of the target isocoumarin derivative. This reaction is crucial for attaching the 3-(4-methoxyphenyl)ethyl side chain to the isocoumarin core.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

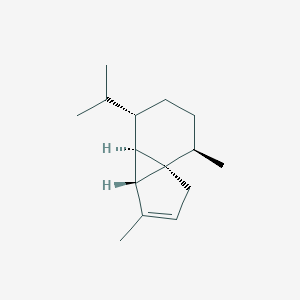
![2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid](/img/structure/B106617.png)
